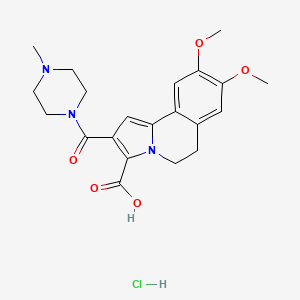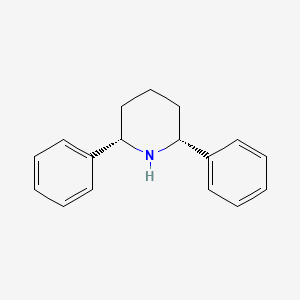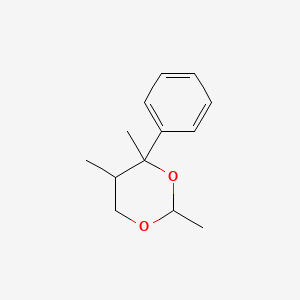
2,4,5-Trimethyl-4-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is an organic compound with the molecular formula C13H18O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its applications in various fields, including perfumery and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst . For instance, the reaction between a ketone or an aldehyde with 1,3-diols in the presence of an acid catalyst can yield substituted derivatives of 1,3-dioxane .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve the use of advanced separation techniques to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted dioxanes .
Applications De Recherche Scientifique
2,4,5-Trimethyl-4-phenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-4-phenyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Known for its use in perfumery and exhibits similar chemical properties.
1,3-Dioxane: A parent compound with a simpler structure and used as a solvent and co-monomer in polyacetals.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used in trapping adducts formed during reactions.
Uniqueness
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fragrance industry and as a reagent in organic synthesis .
Propriétés
Numéro CAS |
37922-18-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,4,5-trimethyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-9-14-11(2)15-13(10,3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
HIPJVLQQRRZAQN-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(OC1(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


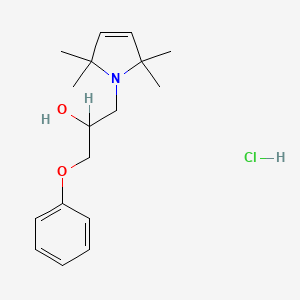
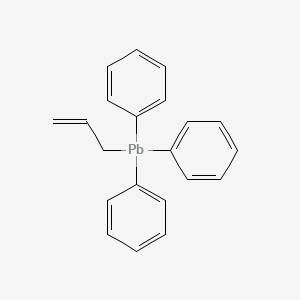
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)


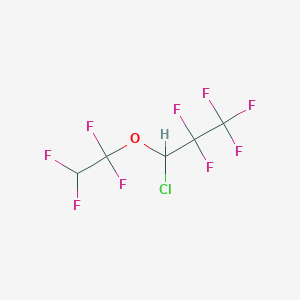
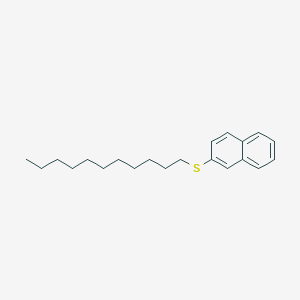
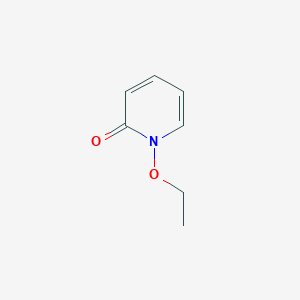
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

